REACTION_CXSMILES
|
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.F[C:10]1[N:15]=[C:14]([F:16])[CH:13]=[C:12]([F:17])[N:11]=1>C(OCC)C>[CH2:1]([NH:8][C:10]1[N:15]=[C:14]([F:16])[CH:13]=[C:12]([F:17])[N:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
13.4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
9
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=NC(=CC(=N1)F)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at this temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a further hour at 25° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |